1,2,6-Trimethylphenanthrene
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Overview
Description
Preparation Methods
1,2,6-Trimethylphenanthrene can be synthesized through several synthetic routes. One common method involves the alkylation of phenanthrene with methylating agents under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl₃) to facilitate the electrophilic substitution of methyl groups onto the phenanthrene ring . Industrial production methods may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,6-Trimethylphenanthrene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces hydrogenated phenanthrene derivatives .
Scientific Research Applications
1,2,6-Trimethylphenanthrene has several scientific research applications:
Mechanism of Action
The mechanism by which 1,2,6-Trimethylphenanthrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions . The specific pathways and targets depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
1,2,6-Trimethylphenanthrene can be compared with other methylated phenanthrene derivatives, such as 1,2,3-trimethylphenanthrene and 1,2,4-trimethylphenanthrene . The unique positioning of the methyl groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications where other derivatives may not be as effective .
Similar Compounds
- 1,2,3-Trimethylphenanthrene
- 1,2,4-Trimethylphenanthrene
- 1,3,5-Trimethylphenanthrene
These compounds share a similar core structure but differ in the positioning of the methyl groups, which can influence their reactivity and applications .
Properties
IUPAC Name |
1,2,6-trimethylphenanthrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-4-6-14-7-9-15-13(3)12(2)5-8-16(15)17(14)10-11/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWOJODOMFBVCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C=CC(=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697818 |
Source
|
Record name | 1,2,6-Trimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30436-55-6 |
Source
|
Record name | 1,2,6-Trimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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